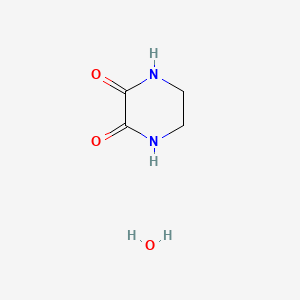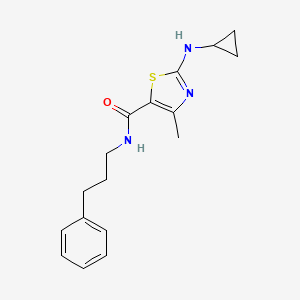![molecular formula C16H19NO3 B6030289 2-{[(2-methoxyethyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6030289.png)
2-{[(2-methoxyethyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-methoxyethyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as MEAMD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
作用机制
The mechanism of action of 2-{[(2-methoxyethyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in DNA synthesis and cell division. This compound has been shown to bind to DNA and interfere with the replication process, leading to cell death. Additionally, this compound has been shown to inhibit the activity of various signaling pathways involved in inflammation, further contributing to its anti-cancer and anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 2-{[(2-methoxyethyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its versatility in scientific research. This compound can be used in a wide range of experiments, including cell culture studies, animal models, and clinical trials. Additionally, this compound has been shown to have low toxicity, making it a safe and effective candidate for scientific research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research involving 2-{[(2-methoxyethyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One potential area of research is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, research is needed to improve the solubility of this compound, which could expand its potential applications in scientific research.
合成方法
2-{[(2-methoxyethyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis of this compound involves the reaction of 2-methoxyethylamine, cyclohexane-1,3-dione, and benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to ensure the desired product is obtained in high yield and purity.
科学研究应用
2-{[(2-methoxyethyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been widely used in scientific research for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by interfering with their DNA synthesis and cell division. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
3-hydroxy-2-(2-methoxyethyliminomethyl)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-8-7-17-11-14-15(18)9-13(10-16(14)19)12-5-3-2-4-6-12/h2-6,11,13,18H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRBMMHILOLPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B6030214.png)
![N-[3-(3-hydroxy-1-piperidinyl)propyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6030222.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6030235.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6030250.png)
![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-methoxypiperidine](/img/structure/B6030265.png)
![3,4-dichloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B6030271.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B6030284.png)
![N-cyclopropyl-4-methoxy-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B6030301.png)

![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6030313.png)
![ethyl 3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B6030318.png)
